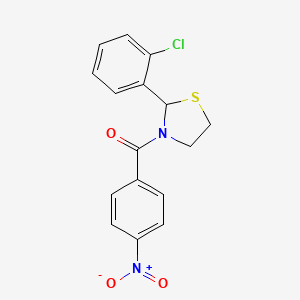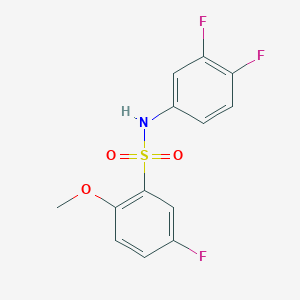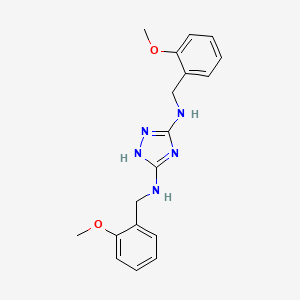![molecular formula C15H14N2O2S B4995030 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B4995030.png)
5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-3-methyl-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-3-methyl-1,3-thiazolidine-2,4-dione, also known as DMTS, is a synthetic compound that belongs to the thiazolidinedione family. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation.
Mecanismo De Acción
The exact mechanism of action of 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-3-methyl-1,3-thiazolidine-2,4-dione is not fully understood. However, it is thought to act by inhibiting various signaling pathways involved in cell growth, survival, and inflammation. This compound has been shown to inhibit the activity of enzymes such as PI3K, AKT, and NF-κB, which are involved in these pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of enzymes such as AKT and NF-κB. In diabetes research, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-3-methyl-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and purified by recrystallization. It has been extensively studied for its potential therapeutic applications in various diseases, making it a promising candidate for further research. However, there are also some limitations to using this compound in lab experiments. It can be toxic at high concentrations, and its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-3-methyl-1,3-thiazolidine-2,4-dione. In cancer research, further studies are needed to investigate the potential of this compound as a cancer treatment and to determine its optimal dosage and administration route. In diabetes research, further studies are needed to investigate the long-term effects of this compound on blood glucose levels and insulin sensitivity. In inflammation research, further studies are needed to investigate the potential of this compound as an anti-inflammatory agent and to determine its mechanism of action. Additionally, further studies are needed to investigate the potential of this compound in other diseases, such as neurodegenerative diseases and cardiovascular diseases.
Métodos De Síntesis
5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-3-methyl-1,3-thiazolidine-2,4-dione can be synthesized by the reaction of 2-methyl-3-oxo-4-thiazolidinecarboxylic acid with 1,2-dimethylindole-3-carboxaldehyde in the presence of a base such as triethylamine. The reaction yields a yellow crystalline solid that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-3-methyl-1,3-thiazolidine-2,4-dione has been studied extensively for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB.
Propiedades
IUPAC Name |
(5Z)-5-[(1,2-dimethylindol-3-yl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-9-11(8-13-14(18)17(3)15(19)20-13)10-6-4-5-7-12(10)16(9)2/h4-8H,1-3H3/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWYMZRZJBANLE-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C=C3C(=O)N(C(=O)S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1C)/C=C\3/C(=O)N(C(=O)S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4994973.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4994979.png)
![N-propyl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4994990.png)
![N-butyl-3-({[3-(1H-indol-1-yl)propyl]amino}methyl)-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4994998.png)
![N-(1-naphthylmethyl)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4995000.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(2-thienyl)acetamide](/img/structure/B4995013.png)

![5-[(3,4-dichlorobenzoyl)amino]isophthalic acid](/img/structure/B4995024.png)


![6-(2-fluorophenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4995048.png)
![N-{5-[(2-allylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-fluorophenyl)urea](/img/structure/B4995049.png)
![3-{[(4-methoxybenzyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4995059.png)